Unique ATP6V1G Subunit Selectivity Versus Broad-Spectrum v-ATPase Inhibitors
Verucopeptin demonstrates exclusive binding to the ATP6V1G subunit of v-ATPase, a binding site not targeted by conventional inhibitors. In competitive binding assays, Verucopeptin (10 nM, 1 hour pretreatment) completely blocked VE-P labeling of ATP6V1G1 but did not affect labeling of ATP1V1B2 or ATP6V1D [1]. In contrast, Bafilomycin A1 targets the V0 sector c-subunit, and Concanamycin A binds the V0 sector c-subunit with IC50 values of 0.6-1.5 nM and 10 nM respectively, lacking ATP6V1G specificity [2]. This unique binding profile confers a novel pharmacological mechanism not achievable with generic v-ATPase inhibitors.
| Evidence Dimension | v-ATPase subunit binding selectivity |
|---|---|
| Target Compound Data | Blocks ATP6V1G1 labeling; no binding to ATP1V1B2 or ATP6V1D at 10 nM |
| Comparator Or Baseline | Bafilomycin A1: binds V0 c-subunit; Concanamycin A: binds V0 c-subunit (IC50 = 10 nM) |
| Quantified Difference | Exclusive ATP6V1G engagement vs. V0 sector targeting |
| Conditions | Competitive VE-P labeling assay; Verucopeptin 10 nM, 1 h pretreatment |
Why This Matters
Subunit selectivity determines distinct downstream signaling effects; ATP6V1G targeting uniquely couples v-ATPase inhibition to mTORC1 suppression, a dual mechanism not shared by V0-targeting inhibitors.
- [1] Wang Y, Zhang L, Wei Y, et al. Pharmacological Targeting of Vacuolar H+-ATPase via Subunit V1G Combats Multidrug-Resistant Cancer. Cell Chem Biol. 2020 Nov 19;27(11):1359-1370.e8. View Source
- [2] G-Biosciences. Bafilomycin A1 Product Datasheet. IC50 = 0.6-1.5 nM in bovine chromaffin granules. View Source
